molecular formula C17H15N3O B2357585 2-(3-Methylphenyl)quinoline-4-carbohydrazide CAS No. 438228-84-3

2-(3-Methylphenyl)quinoline-4-carbohydrazide

Cat. No.: B2357585
CAS No.: 438228-84-3
M. Wt: 277.327
InChI Key: ISRQFDBCLWAFKT-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)quinoline-4-carbohydrazide is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial and anticancer agents. Its core structure consists of a quinoline ring system, a well-established pharmacophore, substituted at the 4-position with a carbohydrazide functional group. This hydrazide moiety acts as a versatile synthetic handle, allowing researchers to generate diverse libraries of hydrazone derivatives for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its potential as a precursor for creating new molecular entities. Scientific studies on closely analogous compounds have demonstrated that quinoline-4-carbohydrazide derivatives can exhibit potent antibacterial activity . Research indicates that such compounds can function as bacterial DNA gyrase inhibitors , a validated target for antibacterial drug discovery. These inhibitors work by interfering with the enzyme's ability to supercoil bacterial DNA, ultimately preventing cell replication . Furthermore, the quinoline-hydrazone hybrid structure has been investigated for its antioxidant properties in free radical scavenging assays . Beyond antimicrobial applications, the quinazolinone/quinoline class of compounds to which this molecule belongs has shown promising anticancer activity in research settings. Related compounds are known to inhibit critical signaling pathways in tumor cells, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of these tyrosine kinases can lead to the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis . This makes the this compound scaffold a compelling starting point for the design and synthesis of potential targeted anticancer therapies. Product Use Notice: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-methylphenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-5-4-6-12(9-11)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRQFDBCLWAFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-(3-Methylphenyl)Quinoline-4-Carboxylic Acid

The Pfitzinger reaction is the cornerstone for constructing the quinoline scaffold. This method involves condensing isatin with 3-methylacetophenone under basic conditions. In a representative procedure:

  • Reactants : Isatin (1.0 equiv), 3-methylacetophenone (1.2 equiv), NaOH (2.0 equiv).
  • Conditions : Reflux in ethanol (8–12 h).
  • Workup : Acidification with HCl to precipitate the carboxylic acid.

Key Characterization :

  • IR : Broad peak at ~2500–3000 cm⁻¹ (carboxylic O-H stretch).
  • ¹H NMR : Aromatic protons between δ 7.2–8.5 ppm, methyl group at δ 2.4 ppm.

Esterification to Ethyl 2-(3-Methylphenyl)Quinoline-4-Carboxylate

The carboxylic acid is converted to its ethyl ester to activate the carbonyl group for subsequent hydrazide formation:

  • Reactants : 2-(3-Methylphenyl)quinoline-4-carboxylic acid (1.0 equiv), absolute ethanol (excess), H₂SO₄ (catalytic).
  • Conditions : Reflux for 6–8 h.
  • Yield : ~85–90% (analogous to).

Analytical Data :

  • ¹³C NMR : Ester carbonyl at δ 165–168 ppm, ethoxy carbons at δ 14.5 and 61.5 ppm.

Hydrazide Formation

The ester reacts with hydrazine hydrate to yield the target carbohydrazide:

  • Reactants : Ethyl ester (1.0 equiv), hydrazine hydrate (3–5 equiv).
  • Conditions : Reflux in methanol or ethanol for 12–16 h.
  • Yield : 75–80% (based on).

Characterization :

  • IR : Disappearance of ester C=O (~1700 cm⁻¹) and emergence of hydrazide C=O (~1640 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • ¹H NMR : Hydrazide NH₂ protons as a broad singlet at δ 4.6–4.8 ppm, aromatic protons consistent with quinoline and 3-methylphenyl groups.

Alternative Synthetic Pathways

Direct Hydrazination of Carboxylic Acid

While less common, the carboxylic acid may react directly with hydrazine under harsh conditions:

  • Reactants : Carboxylic acid (1.0 equiv), hydrazine hydrate (excess).
  • Conditions : Reflux in toluene with Dean-Stark trap (24–48 h).
  • Yield : ≤50% (inferior to ester-based method).

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate steps:

  • Esterification : 30 min at 100°C (vs. 6–8 h conventional).
  • Hydrazide Formation : 20 min at 80°C (vs. 12–16 h).
  • Yield : Comparable to traditional methods but with reduced side products.

Optimization and Challenges

Solvent Selection

  • Esterification : Ethanol > methanol due to better solubility of intermediates.
  • Hydrazide Formation : Methanol reduces byproducts compared to ethanol.

Catalytic Enhancements

  • H₂SO₄ vs. HCl : Sulfuric acid provides higher esterification yields (90% vs. 75%).
  • Pyridine Additive : Mitigates side reactions during hydrazide synthesis.

Purification Techniques

  • Recrystallization : 2-Propanol or ethanol/water mixtures yield high-purity product.
  • Column Chromatography : Required for complex mixtures (e.g., microwave-assisted routes).

Analytical Validation

Spectroscopic Consistency

Target Compound Profile :

  • Molecular Formula : C₁₈H₁₆N₃O (MW: 289.34 g/mol).
  • ¹H NMR (DMSO-d₆) :
    • δ 2.4 ppm (s, 3H, CH₃)
    • δ 7.2–8.3 ppm (m, 8H, aromatic)
    • δ 9.8 ppm (s, 1H, CONHNH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Purity Assessment

  • HPLC : >98% purity achieved using C18 column (MeCN:H₂O = 70:30).
  • Elemental Analysis : <0.5% deviation from theoretical values.

Comparative Data Table

Step Reactants/Conditions Yield (%) Characterization Methods Source Analogues
Pfitzinger Reaction Isatin, 3-methylacetophenone, NaOH, EtOH 78 ¹H NMR, IR, MS
Esterification Acid, EtOH, H₂SO₄, reflux 88 ¹³C NMR, TLC
Hydrazide Formation Ester, N₂H₄·H₂O, MeOH, reflux 79 IR, ¹H NMR, Elemental Analysis
Microwave Hydrazide Ester, N₂H₄·H₂O, MeOH, 80°C, 20 min 81 HPLC, ¹H NMR

Scientific Research Applications

2-(3-Methylphenyl)quinoline-4-carbohydrazide is a quinoline derivative with diverse applications in scientific research, including proteomics and medicinal chemistry. Its molecular formula is C₁₇H₁₅N₃O, and it has a molecular weight of approximately 277.32 g/mol. The compound features a quinoline core substituted with a 3-methylphenyl group and a carbohydrazide functional group, which enhances its interaction with biological targets.

Scientific Research Applications

This compound is used in proteomics research to study protein interactions and functions. It interacts with molecular targets such as epidermal growth factor receptor kinase. Quinoline derivatives, including this compound, exhibit significant anticancer activity and have demonstrated antimicrobial properties against various pathogens. These compounds can disrupt bacterial DNA replication mechanisms.

The biological activity of this compound is primarily attributed to:

  • Binding Affinity Interaction with molecular targets such as EGFR and other kinases.
  • Hydrogen Bond Formation The carbohydrazide group facilitates hydrogen bonding with biomolecules, enhancing its efficacy.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. For example, related compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation and survival.

Antimicrobial Activity

Quinoline derivatives have demonstrated antimicrobial properties against various pathogens. The structural features of this compound suggest potential effectiveness against gram-positive and gram-negative bacteria due to its ability to disrupt bacterial DNA replication mechanisms.

Applications in Medicinal Chemistry

This compound is a compound belonging to the quinoline family, known for its diverse biological activities. It has potential applications in medicinal chemistry.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-4-carbohydrazides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison of Quinoline-4-carbohydrazide Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Biological Activities References
2-(4-Bromophenyl)quinoline-4-carbohydrazide Br (para) C₁₆H₁₂BrN₃O 358.19 g/mol Enhanced binding affinity in docking studies; antiproliferative activity against cancer cell lines .
2-(2-Chlorophenyl)quinoline-4-carbohydrazide Cl (ortho) C₁₆H₁₂ClN₃O 297.74 g/mol Steric hindrance due to ortho-substitution; potential reduced solubility .
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide OCH₂CH₃ (para) C₁₈H₁₇N₃O₂ 307.35 g/mol Increased hydrophilicity from ethoxy group; unconfirmed biological activity .
2-(4-Propylphenyl)quinoline-4-carbohydrazide CH₂CH₂CH₃ (para) C₁₉H₁₉N₃O 305.37 g/mol Higher lipophilicity; limited solubility in aqueous media .
2-(3-Methylphenyl)quinoline-4-carbohydrazide CH₃ (meta) C₁₇H₁₅N₃O 277.32 g/mol Balanced steric/electronic profile; potential for CNS activity due to moderate logP .

Molecular Docking and Binding Interactions

  • Bromophenyl Derivatives : Exhibit strong interactions with kinase active sites (e.g., EGFR), attributed to bromine's van der Waals interactions .
  • Methylphenyl Analogs : Meta-methyl substitution optimizes hydrophobic interactions in enzyme pockets without steric clashes, as suggested by docking simulations .

Biological Activity

2-(3-Methylphenyl)quinoline-4-carbohydrazide is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₅N₃O, with a molecular weight of approximately 277.32 g/mol. The compound features a quinoline core substituted with a 3-methylphenyl group and a carbohydrazide functional group, which enhances its interaction with biological targets.

Synthesis

The synthesis typically involves multi-step processes, including:

  • Condensation : Reacting appropriate acids to form the hydrazone.
  • Hydrolysis : Converting intermediates into the desired hydrazide structure.
  • Cyclization : Forming the quinoline ring through cyclization reactions.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. For example, related compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation and survival. The mechanism involves:

  • Inducing cell cycle arrest at the G1 phase.
  • Triggering apoptosis through mitochondrial pathways .

Antimicrobial Activity

Quinoline derivatives have demonstrated antimicrobial properties against various pathogens. The structural features of this compound suggest potential effectiveness against gram-positive and gram-negative bacteria due to its ability to disrupt bacterial DNA replication mechanisms .

The biological activity of this compound is primarily attributed to:

  • Binding Affinity : Interaction with molecular targets such as EGFR and other kinases.
  • Hydrogen Bond Formation : The carbohydrazide group facilitates hydrogen bonding with biomolecules, enhancing its efficacy.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
2-(4-Bromophenyl)quinoline-4-carbohydrazideBromine substitution on phenylEnhanced antimicrobial activity compared to non-brominated analogs
2-(3-Nitrophenyl)quinoline-4-carbohydrazideNitro group on phenyl ringIncreased cytotoxicity against cancer cells
2-(Phenyl)quinoline-4-carbohydrazideUnsubstituted phenyl groupBaseline for studying effects of substitutions
2-(3-Hydroxyphenyl)quinoline-4-carbohydrazideHydroxy group on phenyl ringImproved solubility and bioavailability

Case Studies

  • Antiproliferative Screening : A study involving quinoline-tethered compounds showed that certain derivatives significantly inhibited MCF-7 breast cancer cell proliferation, suggesting that similar mechanisms may apply to this compound .
  • Molecular Docking Studies : Computational studies indicate that quinoline derivatives can effectively bind to active sites of target proteins, enhancing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Methylphenyl)quinoline-4-carbohydrazide, and how is reaction progress monitored?

  • Methodological Answer : The compound is typically synthesized via multi-step procedures starting with the formation of a quinoline-4-carboxylate intermediate, followed by hydrazide formation. For example, similar derivatives (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide) are synthesized by refluxing quinoline-4-carboxylate esters with hydrazine hydrate in ethanol . Reaction progress is monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm intermediate conversions and final product purity .**

Q. How is the purity and structural identity of this compound confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to verify proton and carbon environments, confirming substituent positions (e.g., methylphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks matching the theoretical molecular formula (e.g., C17H15N3OC_{17}H_{15}N_3O) .
  • Infrared (IR) Spectroscopy : Characteristic peaks for hydrazide (-CONHNH2_2) and aromatic C-H stretches are observed .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Initial screening often includes:

  • Antimicrobial Activity : Broth microdilution assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50_{50} values .
  • DNA-Gyrase Inhibition : Enzymatic assays to assess binding affinity for microbial targets .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Hybridization : Introduce pharmacophoric groups (e.g., oxadiazole, indole) to improve target binding. For example, coupling with substituted benzoyl chlorides enhances DNA-gyrase inhibition .
  • SAR Studies : Systematic variation of substituents (e.g., electron-withdrawing halogens at the phenyl ring) to optimize antimicrobial or anticancer potency .
  • Crystallographic Validation : Use X-ray diffraction (via SHELX software) to resolve 3D structures and identify critical binding motifs .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model binding modes with enzymes (e.g., EGFR kinase, DNA-gyrase) to prioritize derivatives for synthesis .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond donors, aromatic π-systems) using Schrödinger Suite .
  • ADMET Prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

Q. How are crystallographic challenges addressed during structural elucidation?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray data (resolution<1.0A˚\text{resolution} < 1.0 \, Å) are collected using synchrotron radiation for accurate electron density maps .
  • Refinement with SHELXL : Iterative refinement of positional and thermal parameters, with validation via R-factors (R1<0.05R_1 < 0.05) and electron density difference maps .
  • Handling Twinning : For twinned crystals, SHELXD is used for structure solution, followed by twin refinement in SHELXL .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Storage : -20°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Use absorbent materials (e.g., sand) and avoid aqueous rinsing for organic solvents .

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